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5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its chemical structure features a quinoline ring with a hydroxyl group, a carboxylic acid group, and halogen substituents (chlorine and fluorine) at specific positions. This compound is notable for its potential applications in medicinal chemistry, particularly as a precursor for synthesizing various biologically active derivatives. Its molecular formula is C10H6ClFNO3, and it has a CAS number of 1019015-75-8 .
The reactivity of 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid is influenced by its functional groups. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties .
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives have demonstrated various biological activities:
Several methods have been developed for synthesizing 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid:
5-Chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid has several applications:
Research on the interactions of 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid with biological targets has revealed insights into its mechanism of action:
Several compounds share structural similarities with 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 8-Chloro-4-hydroxyquinoline-3-carboxylic acid | C10H7ClO3 | Lacks fluorine substitution; exhibits antibacterial properties. |
| 5-Fluoroquinolinic acid | C9H6FNO2 | Contains a fluorine atom; studied for antibacterial activity. |
| Ethyl 5-chloro-8-fluoroquinoline-3-carboxylate | C12H9ClFNO3 | An ester derivative; used in pharmaceutical applications. |
These compounds highlight the unique combination of chlorine and fluorine substitutions in 5-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylic acid, which may contribute to its distinct biological activities compared to other quinoline derivatives.